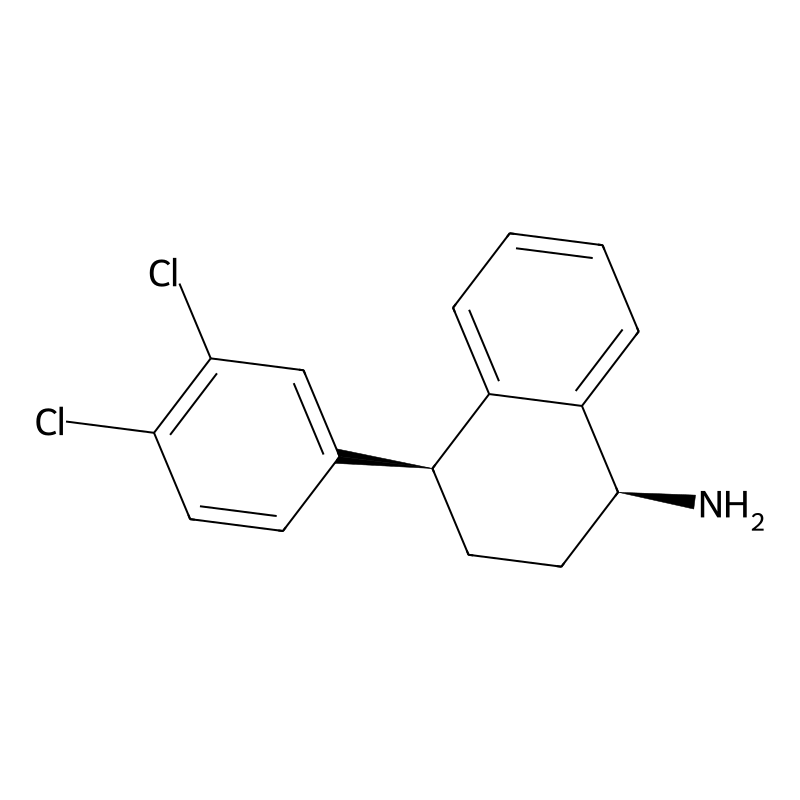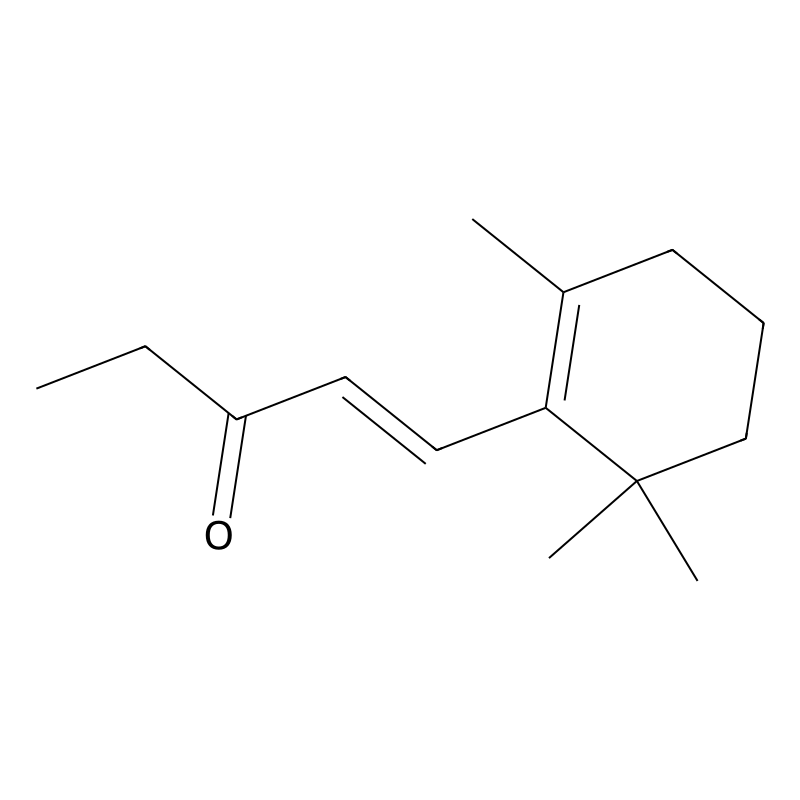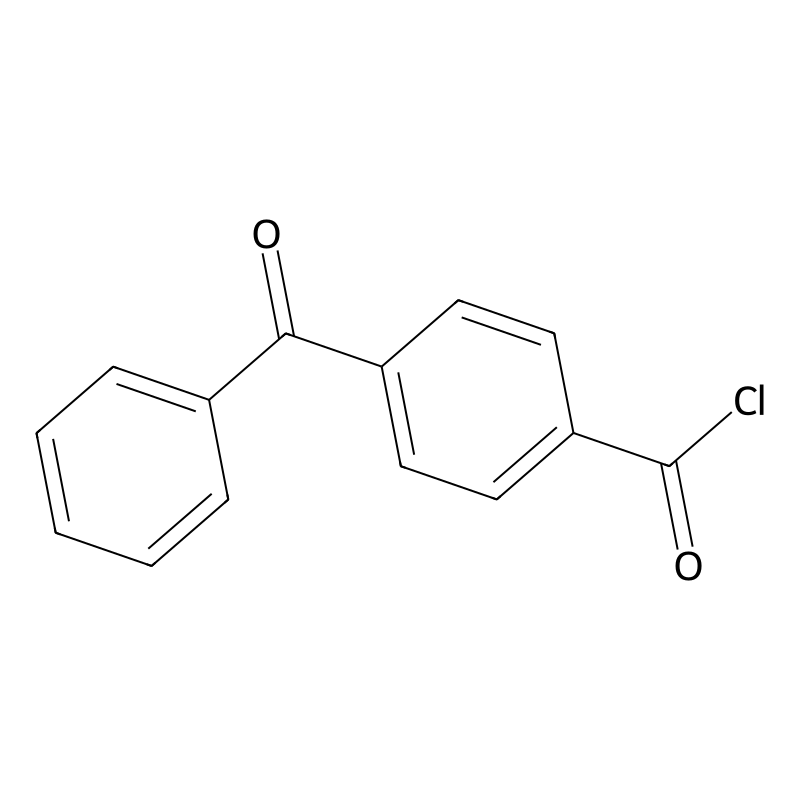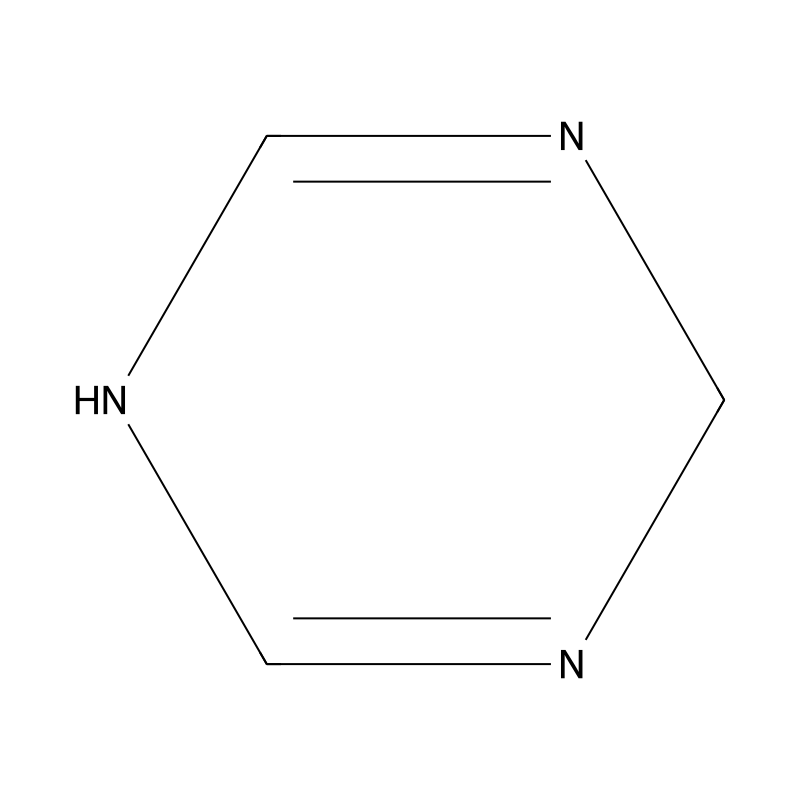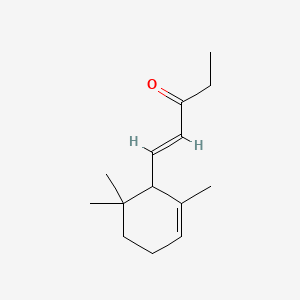UNC1215

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
- Chemical Database Listings: The compound can be found in several chemical databases like BroadPharm [] and Parchem. These listings provide basic information such as the compound's structure and CAS number (1415800-43-9) but no details on its use in research.
Further exploration might be possible through:
- Scientific Literature Search: Searching scientific databases like PubMed or Google Scholar with the CAS number or the full name of the compound could reveal research articles that mention it. This could provide insights into its potential applications.
- Patent Databases: Investigating patent databases might uncover patents where this compound is claimed as part of an invention. Patents often disclose the intended use of the claimed invention.
UNC1215 is a small molecule compound identified as an inhibitor of the L3MBTL3 protein, which is involved in recognizing methylated lysine residues on histones and other proteins. The compound has a chemical structure that allows it to bind specifically to the Kme-binding pocket of the MBT (Malignant Brain Tumor) domains of L3MBTL3, thus disrupting its function. This interaction is significant in the context of epigenetic regulation and cellular processes such as DNA damage repair and apoptosis .
- Nitration: Introduction of a nitro group to the aromatic ring.
- Nitro Reduction: Conversion of the nitro group to an amine.
- Buchwald Reaction: A palladium-catalyzed coupling reaction that forms carbon-carbon bonds.
- Esterolysis Reaction: Hydrolysis of an ester to form an acid and an alcohol.
- Condensation Reaction: Formation of a new compound through the elimination of water .
These reactions highlight the synthetic complexity required to produce UNC1215, showcasing its multifaceted chemical nature.
UNC1215 exhibits notable biological activity by selectively binding to L3MBTL3, enhancing the mobility of GFP-tagged L3MBTL3 within cells. This interaction is crucial for understanding how methylation affects protein function and cellular signaling pathways. Importantly, UNC1215 has been shown to be nontoxic to cells, making it a valuable tool in biological research .
The synthesis methods for UNC1215 have been detailed in patent literature, outlining a stepwise approach that includes:
- Starting Materials: Precursors suitable for nitration and subsequent reactions.
- Reagent Selection: Specific reagents are chosen for each step to ensure high yield and purity.
- Reaction Conditions: Temperature, pressure, and time are optimized for each reaction phase to facilitate successful synthesis .
This methodical approach ensures that UNC1215 can be produced reliably for research purposes.
UNC1215 serves as a critical research tool in several domains:
- Epigenetics Research: It aids in studying the role of methylation in gene expression and chromatin dynamics.
- Cancer Biology: By inhibiting L3MBTL3, researchers can explore its implications in cancer progression and treatment strategies.
- Drug Discovery: As a chemical probe, UNC1215 helps identify potential therapeutic targets related to methylation patterns in various diseases .
Studies involving UNC1215 have demonstrated its ability to interact with L3MBTL3 effectively. This binding alters the protein's function and cellular localization, providing insights into how methylation impacts protein interactions within cellular contexts. Such studies are vital for elucidating the mechanistic pathways influenced by epigenetic modifications .
Several compounds share structural or functional similarities with UNC1215, each contributing uniquely to epigenetic research:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| UNC0638 | Inhibits other methyllysine readers | Broader spectrum of activity against multiple targets |
| GSK-J4 | Inhibits Jumonji demethylases | Focus on demethylation rather than binding |
| ML324 | Targets bromodomain-containing proteins | Different mechanism of action related to acetylation |
UNC1215 stands out due to its specific targeting of L3MBTL3 and its role in modulating methylation-dependent interactions, making it particularly relevant for studies focused on this protein's functions .
UNC1215 is a synthetic organic compound with the systematic International Union of Pure and Applied Chemistry name N-phenyl-2,5-bis[4-(pyrrolidin-1-yl)piperidine-1-carbonyl]aniline [20]. The compound is officially registered under Chemical Abstracts Service number 1415800-43-9 and carries the molecular descriptor label MFCD22683289 [9]. The International Chemical Identifier Key for UNC1215 is PQOOIERVZAXHBP-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications [20].
Alternative nomenclature systems refer to this compound as [3-anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone [21]. The compound belongs to the benzamide class of organic molecules and is specifically categorized as an N-acylpiperidine derivative [9]. UNC1215 was developed through collaborative efforts between the Structural Genomics Consortium and the Center for Integrative Chemical Biology and Drug Discovery at The University of North Carolina [20].
The compound designation "UNC1215" represents its institutional origin from the University of North Carolina and serves as the primary identifier in scientific literature [5]. This chemical probe was specifically designed as the first selective inhibitor targeting the methyl-lysine recognition domain function of Lethal malignant brain tumor-like protein 3 [5].
Molecular Structure and Formula (C32H43N5O2)
UNC1215 possesses the molecular formula C32H43N5O2, corresponding to a molecular weight of 529.72 grams per mole [8] [9]. The structural framework consists of a central aromatic benzene ring system decorated with two distinct pyrrolidinyl-piperidine carbonyl substituents and a terminal aniline group [5]. The canonical Simplified Molecular Input Line Entry System representation is C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5)NC6=CC=CC=C6 [21].
The three-dimensional architecture of UNC1215 features two basic nitrogen centers separated by an intramolecular distance of approximately 13.1 Angstroms [11]. This spatial arrangement enables the compound to function as a bivalent ligand capable of simultaneous interaction with multiple binding sites [5]. The molecular structure incorporates five nitrogen atoms distributed across pyrrolidine rings, piperidine rings, and the aniline moiety, contributing to the compound's polybasic character [5].
X-ray crystallographic analysis reveals that UNC1215 adopts a conformation that facilitates bridging interactions between protein domains [25]. The structural flexibility of the molecule allows for adaptation to different binding environments while maintaining key pharmacophoric elements [11]. The aromatic aniline substituent extends from the central benzamide core, providing additional binding interactions through π-π stacking and hydrogen bonding mechanisms [5].
Physical and Chemical Properties
UNC1215 presents as a white to beige crystalline powder under standard laboratory conditions [12]. The compound exhibits a predicted boiling point of 712.1±60.0 degrees Celsius and a calculated density of 1.224±0.06 grams per cubic centimeter [12]. The melting point remains undetermined in current literature, though the compound demonstrates thermal stability under typical storage conditions [13].
The predicted acid dissociation constant value is 9.90±0.20, indicating strong basic character due to the multiple nitrogen-containing heterocycles [12]. This basicity contributes significantly to the compound's binding affinity through electrostatic interactions with negatively charged protein residues [5]. Storage recommendations specify maintenance at temperatures between minus 20 degrees Celsius and 2-8 degrees Celsius to preserve chemical integrity [12] [14].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 529.72 g/mol | [8] |
| Physical State | White to beige powder | [12] |
| Predicted Boiling Point | 712.1±60.0°C | [12] |
| Predicted Density | 1.224±0.06 g/cm³ | [12] |
| Predicted pKa | 9.90±0.20 | [12] |
| Storage Temperature | -20°C to 2-8°C | [12] [14] |
Solubility characteristics demonstrate excellent dissolution in dimethyl sulfoxide at concentrations exceeding 270 milligrams per milliliter, equivalent to 509.70 millimolar [14] [21]. The compound shows moderate solubility in N,N-dimethylformamide at 16 milligrams per milliliter and ethanol at 14 milligrams per milliliter [13]. Aqueous solubility data remains undetermined, though the compound's lipophilic character suggests limited water solubility [13].
Chemical stability assessments indicate no decomposition when used according to specifications, with no hazardous decomposition products identified under normal conditions [13]. The compound exhibits stability in cell culture media for extended periods, making it suitable for biological applications [5]. Incompatibility has been noted with strong oxidizing agents, necessitating appropriate storage conditions [13].
Structure-Activity Relationships of UNC1215
Structure-activity relationship studies reveal that UNC1215 demonstrates exceptional potency against Lethal malignant brain tumor-like protein 3 with an inhibitory concentration of 40 nanomolar and a dissociation constant of 120 nanomolar [1] [5]. The compound exhibits greater than 50-fold selectivity versus other members of the malignant brain tumor family while maintaining selectivity against more than 200 other reader domains examined [5]. Isothermal titration calorimetry experiments confirm direct binding interactions with thermodynamic parameters indicating favorable enthalpy-driven binding [5].
The dibasic nature of UNC1215 proves critical for its high-affinity binding, as demonstrated by comparison with monobasic analogs that show dramatically reduced potency [5]. Mutagenesis studies of the target protein reveal that the aspartic acid residue D381 in domain 2 is essential for binding, as the D381A mutant completely abolishes UNC1215 interaction [5]. Similarly, the D274A mutation in domain 1 reduces binding affinity by approximately 30-fold, indicating that both domains contribute to the compound's potency [5].
Crystallographic structure-activity relationships demonstrate that UNC1215 binds in a unique 2:2 polyvalent mode of interaction with its target protein [5]. Each UNC1215 molecule bridges two protein monomers by engaging domain 1 of one monomer and domain 2 of another monomer [5]. The binding interaction to domain 2 is primarily mediated by hydrogen bonding between the pyrrolidine nitrogen and the carboxylate oxygen of D381, supplemented by hydrophobic contacts and cation-π interactions with the aromatic cage [11].
Selectivity profiling against related proteins reveals that UNC1215 binds Lethal malignant brain tumor-like protein 1 with an inhibitory concentration of 8.9 micromolar, representing greater than 200-fold selectivity for Lethal malignant brain tumor-like protein 3 [5]. Against other methyl-lysine reader proteins including 53BP1, the compound maintains 100-fold selectivity [5]. Comprehensive screening against 250 chromatin-associated effector proteins identifies only six proteins with detectable binding, emphasizing the compound's exceptional selectivity [5].
UNC1215 Analogs and Derivatives
The development of UNC1215 analogs has yielded several structurally related compounds with varying potencies and selectivity profiles [11] [15]. UNC1079 serves as the primary negative control compound, representing a piperidine analog of the precursor compound UNC1021 with greater than 1000-fold reduced potency compared to UNC1215 [18]. This dramatic activity reduction makes UNC1079 ideal for control experiments in cellular assays [18].
UNC2533 represents a second-generation analog featuring a more compact structure while maintaining nanomolar potency against Lethal malignant brain tumor-like protein 3 [11]. This compound demonstrates an inhibitory concentration of 62 nanomolar and a dissociation constant of 370 nanomolar, positioning it within three-fold potency of UNC1215 [11]. Crystallographic analysis reveals that UNC2533 also adopts a 2:2 binding mode but requires conformational flexibility of the protein dimer interface to accommodate the smaller ligand [11].
| Compound | L3MBTL3 IC50 | L3MBTL3 Kd | L3MBTL1 IC50 | Selectivity | Key Features |
|---|---|---|---|---|---|
| UNC1215 | 24 nM | 120 nM | 8.9 μM | >50-fold | Chemical probe standard |
| UNC1079 | 8.0 μM | >10 μM | 170 μM | ~20-fold | Negative control |
| UNC2533 | 62 nM | 370 nM | 14 μM | ~200-fold | Compact analog |
Structure-activity relationship exploration of the UNC2533 scaffold has produced additional derivatives with modified linker lengths and ring systems [11]. Compounds with shortened methylene linkers show 4-5 fold reduced activity, while extended three-carbon linkers maintain comparable potency [11]. The azetidine analog of UNC2533 demonstrates equipotent activity with improved selectivity against related proteins [11].
Functionalized derivatives include UNC1215 acid, which incorporates a carboxylic acid handle for proteolysis-targeting chimera applications [23]. This derivative maintains the Lethal malignant brain tumor-like protein 3 binding capability while enabling conjugation to target protein ligands for induced protein degradation studies [23]. Biotinylated analogs of UNC1215 have been developed for affinity purification experiments, retaining high-affinity binding as confirmed by isothermal titration calorimetry [5].
Literature Synthetic Approaches
The initial synthetic methodologies for UNC1215 were reported in the literature with two distinct approaches, both utilizing 2-bromoterephthalic acid as the starting material [3]. The first route employed direct condensation of 2-bromoterephthalic acid with 4-(1-pyrrolidine)piperidine to generate the bis-amide intermediate (2-bromo-1,4-phenylene)bis((4-(pyrrolidin-1-yl)piperidin-1-yl)methanone), followed by a Buchwald reaction with aniline under sealed tube conditions to yield the target compound [3]. However, this approach presented significant safety concerns due to the required sealed tube reaction conditions and was economically disadvantageous due to the high cost of the 2-bromoterephthalic acid starting material [3].
The second literature route also commenced with 2-bromoterephthalic acid but employed copper/copper iodide catalyzed coupling with aniline to form 2-anilinoterephthalic acid, which was subsequently condensed with 4-(1-pyrrolidine)piperidine [3]. While this route offered faster access to the target compound, it suffered from a low first-step yield of approximately 60% and continued to face cost limitations due to the expensive starting material [3].
Improved Synthetic Route
A significantly improved synthetic methodology was developed and patented (CN104072403A), which addresses the limitations of the earlier approaches [3]. This enhanced route employs dimethyl terephthalate as an economical starting material and proceeds through five sequential transformations: nitration, nitro reduction, Buchwald coupling, ester hydrolysis, and final condensation reactions [3].
Step 1: Nitration Reaction
The synthesis commences with the regioselective nitration of dimethyl terephthalate using concentrated sulfuric acid as solvent and fuming nitric acid as the nitrating agent [3]. The reaction is conducted under carefully controlled temperature conditions (-10°C to 20°C) to ensure selectivity and minimize side reactions [3]. This transformation yields 2-nitrodimethyl terephthalate in 82.9% yield with excellent regioselectivity [3].
Step 2: Nitro Reduction Reaction
The nitro group reduction is accomplished using iron powder and ammonium chloride in a mixed ethanol/water solvent system [3]. This mild reduction method avoids the use of hazardous reducing agents while maintaining high efficiency, delivering 2-aminodimethyl terephthalate in 99.1% yield [3]. Alternative reducing systems including hydrogen gas with palladium on carbon catalyst can also be employed [3].
Step 3: Buchwald Coupling Reaction
The Buchwald cross-coupling reaction represents a critical step in the synthesis, where 2-aminodimethyl terephthalate undergoes palladium-catalyzed carbon-nitrogen bond formation with bromobenzene [3] [4]. The optimized conditions employ Xphos as the ligand, Pd2(dba)3 as the palladium source, and potassium carbonate as the base in refluxing toluene [3] [4]. This transformation proceeds in 94.1% yield, demonstrating the effectiveness of the catalyst system [3]. The use of specialized ligands such as RuPhos, Brettphos, or Sanphos can provide alternative coupling conditions depending on substrate requirements [3] [4].
Step 4: Ester Hydrolysis
The diester hydrolysis is performed under mild basic conditions using lithium hydroxide monohydrate in aqueous ethanol at room temperature [3]. This transformation proceeds quantitatively (99.3% yield) to provide 2-anilinoterephthalic acid, which serves as the key intermediate for the final coupling step [3].
Step 5: Condensation Reaction
The final step involves the formation of two amide bonds through condensation of 2-anilinoterephthalic acid with 4-(1-pyrrolidine)piperidine [3]. The reaction employs 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) as coupling agents with triethylamine as the base in dimethylformamide solvent [3]. This peptide coupling methodology delivers UNC1215 in 88.7% yield with high purity [3].
The overall synthetic sequence achieves a cumulative yield of 67%, representing a significant improvement over the previously reported methods while eliminating safety concerns associated with sealed tube reactions [3].
Purification and Characterization Techniques
Purification Methodologies
The purification of UNC1215 and its synthetic intermediates requires sophisticated separation techniques due to the complexity of the molecular structure and the presence of multiple nitrogen-containing heterocycles. High-performance liquid chromatography (HPLC) serves as the primary purification method for obtaining research-grade material [5] [6]. The compound demonstrates excellent solubility in dimethyl sulfoxide (≥26.05 mg/mL), making it amenable to reverse-phase HPLC purification using C18 stationary phases [7] [6].
Flash column chromatography on silica gel provides an effective method for purifying synthetic intermediates and crude UNC1215 [8] [5]. The purification typically employs gradient elution systems using ethyl acetate/heptane or methanol/dichloromethane mixtures with ammonia modifier to accommodate the basic nitrogen functionalities [8]. Small variations in purification methods are often required to achieve optimal separation for each synthetic intermediate [5].
Preparative HPLC represents the gold standard for obtaining high-purity UNC1215 suitable for biological applications [6]. Standard conditions employ acetonitrile/water gradients with trifluoroacetic acid modifier, achieving purities exceeding 98% as determined by analytical HPLC [6] [9]. The compound exhibits a retention time of approximately 1.6 minutes under standard analytical conditions using a 5% to 100% acetonitrile gradient over 1.6 minutes [3].
For compounds with stability issues during conventional HPLC purification, alternative methods utilizing hydrophobic reverse-phase C18 cartridges have been developed [10]. This bench-top approach reduces purification time, minimizes solvent consumption, and provides good recovery with acceptable purity while being particularly suitable for sensitive compounds [10].
Crystallization and Recrystallization
Crystallization techniques play a crucial role in the final purification of UNC1215. The compound can be crystallized from ethanol/ethyl acetate/petroleum ether solvent systems to yield analytically pure material [3]. The crystalline form exhibits a melting point range of 108.2-109.4°C, which serves as an important identity and purity criterion [3]. The crystallization process effectively removes residual impurities and provides material suitable for detailed characterization studies.
Analytical Methods for UNC1215 Detection and Quantification
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy provides the most comprehensive structural characterization of UNC1215 [3] [11] [12]. Proton NMR spectra recorded in deuterated dimethyl sulfoxide (DMSO-d6) reveal characteristic signals consistent with the expected molecular structure [3] [12]. The complex spectrum reflects the presence of multiple aromatic protons, aliphatic CH2 groups from the piperidine and pyrrolidine rings, and the N-H proton from the aniline linkage [3].
Solution NMR techniques have been employed to investigate UNC1215 binding interactions with target proteins. Isothermal titration calorimetry combined with NMR spectroscopy has been used to characterize binding stoichiometry and thermodynamic parameters [11]. Two-dimensional 1H-15N heteronuclear single quantum coherence (HSQC) NMR experiments provide detailed insights into protein-ligand interactions, revealing chemical shift perturbations indicative of binding events [11].
Mass Spectrometry
Mass spectrometry serves as a definitive method for molecular weight confirmation and structural verification of UNC1215 [3] [12] [13]. Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecular ion at m/z 529.9 [M+H]+, confirming the expected molecular weight of 529.72 Da [3] [12]. High-resolution mass spectrometry can provide accurate mass measurements to verify the molecular formula C32H43N5O2 [7] [14].
The fragmentation patterns observed in tandem mass spectrometry experiments provide additional structural information, particularly regarding the connectivity of the piperidine and pyrrolidine substituents [13]. These fragmentation studies are valuable for confirming the integrity of the bis-amide linkages and the substitution pattern on the central aromatic core.
High-Performance Liquid Chromatography
HPLC analysis represents the standard method for purity assessment and quantitative analysis of UNC1215 [7] [6] [9]. Analytical HPLC employing reverse-phase C18 columns with acetonitrile/water gradient elution systems provides excellent resolution and reproducible retention times [6]. Detection is typically performed using ultraviolet absorbance at 220 nm and 254 nm wavelengths [5] [6].
The compound demonstrates excellent stability under typical HPLC conditions, with no degradation observed during analysis [15]. Purity determinations by HPLC routinely achieve values of ≥98% for research-grade material and ≥99% for highly purified samples used in biological studies [7] [9]. The method is capable of detecting impurities at levels of 0.1-1%, making it suitable for quality control applications [16].
Additional Analytical Techniques
Thin-layer chromatography (TLC) provides a rapid and cost-effective method for monitoring synthetic reactions and assessing crude product purity [3]. UNC1215 typically exhibits a single spot with appropriate Rf values when developed using ethyl acetate/methanol solvent systems [3].
Melting point determination serves as a valuable identity test, with pure UNC1215 exhibiting a sharp melting point range of 108.2-109.4°C [3]. Infrared spectroscopy can provide complementary structural information, particularly for confirming the presence of the amide carbonyl groups and aromatic C-H stretching vibrations [14].



